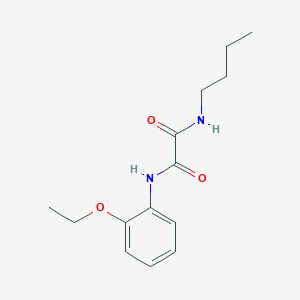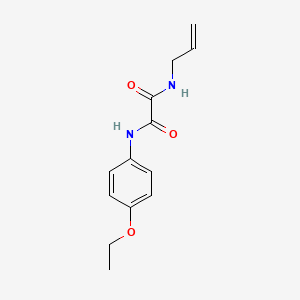
N-butyl-N'-(2-ethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(2-ethoxyphenyl)ethanediamide, commonly known as Azone, is a highly effective permeation enhancer that has been widely used in the pharmaceutical industry. This chemical is a derivative of ethylenediamine and is a white, odorless, and crystalline substance. Azone is used to increase the permeability of the skin, mucous membranes, and other biological barriers, making it easier for drugs to enter the body.
Mécanisme D'action
The exact mechanism of action of Azone is not fully understood. However, it is believed that Azone disrupts the lipid structure of the stratum corneum, the outermost layer of the skin, and increases the fluidity of the intercellular lipids. This allows for increased diffusion of drugs through the skin.
Biochemical and physiological effects:
Azone has been shown to have no significant effect on the viability of human skin cells. However, prolonged exposure to high concentrations of Azone can cause irritation and damage to the skin. In addition, Azone has been shown to be rapidly metabolized and excreted from the body, with no accumulation in the tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Azone is its ability to significantly enhance the permeation of drugs through the skin, which can lead to increased bioavailability and efficacy of the drug. However, the use of Azone in lab experiments requires careful consideration of the concentration and duration of exposure to avoid any potential cytotoxicity or skin irritation.
Orientations Futures
There are several future directions for the use of Azone in drug delivery. One potential area of research is the development of new formulations that can enhance the permeation of larger molecules, such as proteins and peptides. Another area of research is the use of Azone in combination with other permeation enhancers to further increase the efficacy of drug delivery. Additionally, the use of Azone in combination with physical methods, such as iontophoresis and sonophoresis, may provide a more effective means of drug delivery.
Méthodes De Synthèse
The synthesis of Azone involves the reaction of ethylenediamine with butyric anhydride, followed by the reaction of the resulting butylated ethylenediamine with 2-ethoxybenzoyl chloride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
Azone has been extensively studied for its potential use in transdermal drug delivery systems. It has been shown to significantly enhance the permeation of various drugs through the skin, including non-steroidal anti-inflammatory drugs, antibiotics, and antifungal agents. Azone has also been used as a penetration enhancer in ophthalmic drug delivery, nasal drug delivery, and as an enhancer in the delivery of vaccines.
Propriétés
IUPAC Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGDGXGRKYIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5063679.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5063685.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)